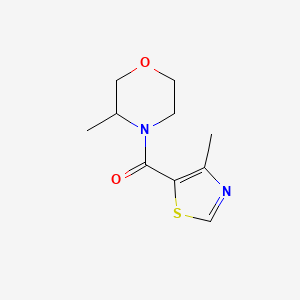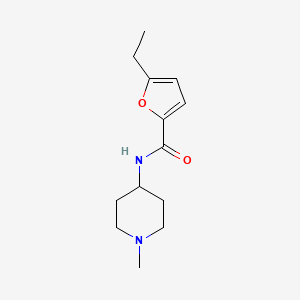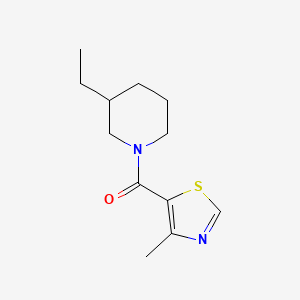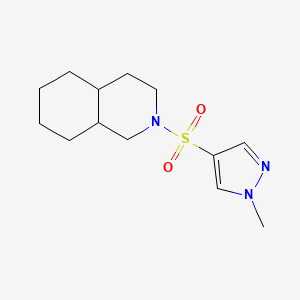![molecular formula C14H22N2O2 B7512689 Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by various other names, including CPP-115, and has been the subject of numerous studies due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is still not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound is effective in reducing drug-seeking behavior, and has the potential to be used as a therapeutic agent for a wide range of addictive substances. In addition, the compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to effectively reduce drug-seeking behavior, which makes it a valuable tool for studying addiction and substance abuse. However, the compound can be difficult and expensive to synthesize, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of its potential therapeutic benefits for a wide range of neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone is a complex process that involves several steps. The compound is typically synthesized using a combination of chemical reactions, including the condensation of piperidine and pyrrolidine, followed by the cyclization of the resulting intermediate product. The final step involves the addition of a cyclopropyl group to the molecule.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for addiction and substance abuse. Studies have shown that the compound is effective in reducing drug-seeking behavior and has the potential to be used as a therapeutic agent for a wide range of addictive substances.
Propiedades
IUPAC Name |
cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13(11-3-4-11)16-9-5-12(6-10-16)14(18)15-7-1-2-8-15/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWYBVAWCPTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)



![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)



